6-Methoxy-2-naphthylglyoxal hydrate

Description

BenchChem offers high-quality 6-Methoxy-2-naphthylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-naphthylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

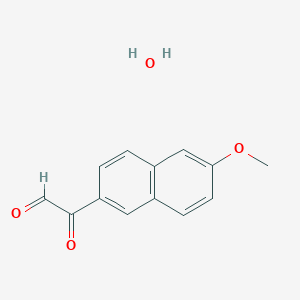

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-8H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNILJUBMHVAHAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662982 |

Source

|

| Record name | (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-88-4 |

Source

|

| Record name | 2-Naphthaleneacetaldehyde, 6-methoxy-α-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 6-Methoxy-2-naphthylglyoxal Hydrate

Executive Summary

6-Methoxy-2-naphthylglyoxal hydrate (6-MNGO) is a highly specific, fluorogenic derivatization reagent designed for the trace analysis of guanidino compounds, particularly arginine and its metabolites (e.g., methylguanidine, guanidinosuccinic acid).

Unlike general amine-labeling reagents (e.g., OPA, Dansyl chloride) that target primary amines, 6-MNGO selectively targets the guanidinium moiety under mild alkaline conditions. This reaction yields a stable, highly fluorescent imidazole-fused naphthalene derivative, enabling femtomole-level detection via High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

This guide details the physicochemical properties, reaction mechanisms, synthetic routes, and validated experimental protocols for deploying 6-MNGO in bioanalytical workflows.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 6-Methoxy-2-naphthylglyoxal hydrate |

| Synonyms | 2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde hydrate; MONAL-62 (related aldehyde precursor) |

| CAS Number | 745783-88-4 (hydrate); 10470-55-0 (anhydrous parent) |

| Molecular Formula | C₁₃H₁₀O₃[1][2] · xH₂O (typically monohydrate C₁₃H₁₂O₄) |

| Molecular Weight | 232.23 g/mol (as monohydrate) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; slightly soluble in water |

| Melting Point | 121.0 - 130.5 °C |

| Fluorescence | Ex: ~330 nm |

Mechanism of Action

The core utility of 6-MNGO lies in its 1,2-dicarbonyl reactivity. In alkaline media, the glyoxal moiety condenses with the 1,2-diamine-like structure of the guanidino group (specifically the

This condensation is a cyclization reaction that forms a fluorescent imidazole ring fused to the guanidine substrate. The naphthalene backbone acts as the fluorophore, while the newly formed imidazole ring stabilizes the conjugate.

Reaction Pathway Diagram[3]

Caption: The 1,2-dicarbonyl of 6-MNGO condenses with the guanidino group to form a fluorescent imidazole derivative.

Synthetic Utility & Preparation

Researchers often synthesize 6-MNGO in-house due to its specific stability requirements and cost. The standard synthesis involves the Riley Oxidation of 2-acetyl-6-methoxynaphthalene using Selenium Dioxide (SeO₂).

Synthesis Workflow

Caption: Synthetic route from commercially available 2-methoxynaphthalene to 6-MNGO via Friedel-Crafts acylation and SeO2 oxidation.

Synthesis Protocol (Laboratory Scale)

-

Precursor: Dissolve 2-acetyl-6-methoxynaphthalene (10 mmol) in 1,4-dioxane (50 mL).

-

Oxidation: Add Selenium Dioxide (11 mmol) and water (2 mL).

-

Reflux: Heat to reflux (approx. 101°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Filter hot to remove metallic selenium. Evaporate solvent.

-

Purification: Recrystallize from water/ethanol to obtain the hydrate form.

-

Note: SeO₂ is toxic; perform all steps in a fume hood.

-

Bioanalytical Application: HPLC Derivatization Protocol

This protocol is optimized for the determination of Arginine in biological fluids (plasma/serum).

Reagents Required[1][2][3][5][6][7][8][9]

-

Derivatizing Solution: 5 mM 6-Methoxy-2-naphthylglyoxal hydrate in Methanol (Prepare fresh).

-

Buffer: 0.2 M Sodium Borate Buffer (pH 9.5).

-

Stop Solution: 1 M Phosphoric Acid or 1 M HCl.

-

Mobile Phase: Acetonitrile : 50 mM Phosphate Buffer (pH 6.5) [25:75 v/v].

Step-by-Step Methodology

-

Sample Preparation:

-

Mix 100 µL of sample (standard or plasma filtrate) with 100 µL of Borate Buffer (pH 9.5).

-

-

Derivatization Reaction:

-

Add 200 µL of 6-MNGO Derivatizing Solution.

-

Vortex briefly.

-

-

Incubation:

-

Heat the mixture at 60°C for 20 minutes (or 100°C for 5-10 mins for faster kinetics, though 60°C preserves labile metabolites).

-

Mechanism Check: The alkaline pH deprotonates the guanidinium group, facilitating the nucleophilic attack on the glyoxal.

-

-

Termination:

-

Cool to room temperature in an ice bath.

-

Add 50 µL of Stop Solution (Acid) to stabilize the fluorescent product and quench unreacted glyoxal.

-

-

Analysis:

-

Inject 10–20 µL into the HPLC system.

-

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection Mode | Fluorescence |

| Excitation Wavelength | 330 nm (Characteristic of methoxynaphthalene) |

| Emission Wavelength | 450 nm (Stokes shift due to imidazole fusion) |

Data Presentation & Validation

When validating this method, researchers should expect the following performance metrics:

| Metric | Typical Value | Notes |

| Linearity (R²) | > 0.999 | Range: 0.1 – 100 µM |

| Limit of Detection (LOD) | 10–50 fmol | Highly sensitive due to high quantum yield. |

| Selectivity | High | No reaction with Lysine or primary amines. |

| Stability | > 24 hours | Derivative is stable in acidic/neutral matrix. |

Safety & Handling

-

Toxicity: 6-MNGO is an irritant (Skin/Eye/Respiratory). Handle with gloves and safety glasses.

-

Reactivity: As a dicarbonyl, it is reactive toward proteins. Avoid inhalation of dust.

-

Synthesis Hazards: If synthesizing, Selenium Dioxide is highly toxic and an environmental hazard. Dispose of selenium waste via hazardous chemical waste streams.

References

-

Kai, M., et al. (1980). "Reaction of guanidino compounds with glyoxal and its derivatives." Chemical and Pharmaceutical Bulletin, 28(11), 3263-3269. Link

-

Takahashi, M., et al. (2011). "Formation of Arginine Modifications in a Model System of Nα-tert-butoxycarbonyl (Boc)-arginine With Methylglyoxal." Journal of Agricultural and Food Chemistry, 59(1), 373-379. Link

-

Thermo Fisher Scientific. (2025). "6-Methoxy-2-naphthylglyoxal hydrate Product Specifications." Thermo Scientific Chemicals. Link

-

PubChem. (2025). "Compound Summary: 6-Methoxy-2-naphthaldehyde (Precursor/Related)." National Library of Medicine. Link

-

Gatti, R., & Gioia, M. G. (2008).[3] "Liquid chromatographic analysis of guanidino compounds using furoin as a new fluorogenic reagent." Journal of Pharmaceutical and Biomedical Analysis, 47(3), 632-637. (Comparative methodology). Link

Sources

An In-depth Technical Guide to 6-Methoxy-2-naphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-2-naphthylglyoxal hydrate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from established chemical principles, data on analogous structures, and plausible synthetic pathways. It is intended to serve as a foundational resource for researchers, offering insights into its synthesis, characterization, reactivity, and potential biological significance, thereby facilitating future investigations into this and related compounds.

Introduction and Core Compound Information

6-Methoxy-2-naphthylglyoxal hydrate is an organic compound characterized by a naphthalene core functionalized with a methoxy group and a glyoxal hydrate moiety. The presence of the α-keto aldehyde hydrate functionality imparts unique reactivity, making it a potentially valuable building block in organic synthesis. The methoxy-substituted naphthalene scaffold is a common motif in biologically active molecules, suggesting potential applications in drug discovery.

Chemical Structure:

Caption: Chemical structure of 6-Methoxy-2-naphthylglyoxal Hydrate.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde hydrate | [1] |

| CAS Number | 745783-88-4 | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 125-130 °C | [1] |

Proposed Synthesis

Caption: Key reaction pathways for 6-Methoxy-2-naphthylglyoxal Hydrate.

-

Nucleophilic Addition: The carbonyl carbons are electrophilic and will react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. The hydrate form is in equilibrium with the more reactive anhydrous dicarbonyl form.

-

Condensation Reactions: The α-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic compounds. For instance, reaction with o-phenylenediamines would be expected to yield quinoxaline derivatives.

-

Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can also be reduced to a secondary alcohol.

Potential Biological and Medicinal Chemistry Applications

While there is no specific biological data for 6-Methoxy-2-naphthylglyoxal hydrate, the 6-methoxy-2-naphthyl moiety is a key pharmacophore in several important drugs, most notably Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). [3]Naphthalene derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial and anticancer properties. [4][5][6][7][8] The glyoxal functionality is also of interest in medicinal chemistry. Glyoxal and its derivatives are known to be reactive species that can interact with biological macromolecules. This reactivity can be harnessed for therapeutic purposes, for example, in the design of enzyme inhibitors or cross-linking agents.

Given the combination of these two structural features, 6-Methoxy-2-naphthylglyoxal hydrate represents an interesting scaffold for the development of novel therapeutic agents. Future research could explore its potential as:

-

An intermediate in the synthesis of novel NSAIDs or other anti-inflammatory agents.

-

A precursor for novel heterocyclic compounds with potential anticancer or antimicrobial activity.

-

A probe for studying the biological roles of reactive carbonyl species.

Conclusion

6-Methoxy-2-naphthylglyoxal hydrate is a chemical entity with significant potential in synthetic and medicinal chemistry. Although detailed experimental data is currently scarce in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a clear pathway for its preparation, and the predicted analytical data provides a basis for its characterization. The inherent reactivity of the α-dicarbonyl system, coupled with the proven biological relevance of the 6-methoxy-2-naphthyl scaffold, makes this compound a promising target for future research and development in the pharmaceutical sciences.

References

Sources

- 1. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxy-2-naphthylglyoxal hydrate structure

An In-depth Technical Guide to 6-Methoxy-2-naphthylglyoxal Hydrate: Structure, Properties, and Pharmaceutical Significance

Executive Summary

6-Methoxy-2-naphthylglyoxal hydrate is a specialized organic compound whose significance is intrinsically linked to the synthesis of high-value active pharmaceutical ingredients (APIs). While not an end-product itself, it represents a class of reactive intermediates and potential impurities that are critical to understand and control within drug development and manufacturing. This guide provides a detailed examination of its chemical structure, physicochemical properties, and its strategic position within the synthetic pathways leading to major non-steroidal anti-inflammatory drugs (NSAIDs). For researchers and drug development professionals, a thorough understanding of this molecule is paramount for process optimization, impurity profiling, and ensuring the quality and safety of final drug products.

Chemical Identity and Molecular Structure

The precise identification and structural elucidation of intermediates are foundational to modern pharmaceutical chemistry. 6-Methoxy-2-naphthylglyoxal hydrate is defined by a specific arrangement of a naphthalene core, a methoxy functional group, and a hydrated glyoxal moiety.

| Identifier | Data | Source |

| IUPAC Name | 2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | [1] |

| CAS Number | 745783-88-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.235 g/mol | [1][2] |

| SMILES | COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O | [1] |

| InChI Key | CBFAHRRUWMTAQH-UHFFFAOYSA-N | [1] |

| Synonyms | 6-methoxynaphthylglyoxal hydrate, 2-(6-methoxy-1-naphthyl)-2-oxo-acetaldehyde, 2-(6-methoxynaphthalen-1-yl)-2-oxidanylidene-ethanal hydrate | [1] |

The core of the molecule is a naphthalene ring system, which imparts significant aromaticity and planarity. A methoxy group (-OCH₃) is substituted at the 6-position, and a reactive glyoxal group (-C(O)CHO) is at the 2-position. The term "hydrate" is critical; it signifies that in its solid, stable form, the terminal aldehyde of the glyoxal moiety exists as a geminal diol (-CH(OH)₂), a common characteristic for α-ketoaldehydes which mitigates the high reactivity of the aldehyde.

Physicochemical Properties

The physical properties of a chemical intermediate dictate its handling, purification, and reaction conditions.

| Property | Value | Source |

| Appearance | Yellow to brown powder | [3] |

| Melting Point | 121.0 - 130.5 °C | [3] |

| Purity Assay | ≥97.5% (dry wt. basis) | [3] |

| Water Content | ≤20.0% (Karl Fischer) | [3] |

The color suggests a conjugated system, consistent with the naphthyl and glyoxal groups. The melting point range provides a specification for purity assessment. The specified water content confirms its nature as a hydrate, a crucial parameter for calculating molar equivalents in synthesis.

Synthesis, Strategic Context, and Mechanistic Insights

The primary value of 6-methoxy-2-naphthylglyoxal hydrate is understood through its relationship with its chemical precursor, 6-methoxy-2-naphthaldehyde . This aldehyde is a pivotal intermediate in the industrial synthesis of the NSAID Nabumetone and is also related to the synthesis of Naproxen .[4][5][6] The glyoxal is therefore best understood as a derivative within this synthetic family, potentially arising from over-oxidation or as a targeted intermediate in an alternative synthetic design.

Core Synthesis: The Formation of 6-Methoxy-2-naphthaldehyde

The industrial viability of Nabumetone relies on an efficient and scalable synthesis of the 6-methoxy-2-naphthaldehyde core. Several routes have been developed, each with distinct advantages and drawbacks.

-

Classic Route (McFadyen-Stevens Reduction): This pathway begins with 6-methoxy-2-naphthoic acid. It involves esterification with dimethyl sulfate, reaction with hydrazine hydrate, and a final reduction. However, the high toxicity of dimethyl sulfate and the environmental impact of hydrazine hydrate make this route less favorable for modern, green chemistry standards.[4][5]

-

Grignard-based Route: Starting from 2-methoxynaphthalene, this route proceeds via bromination to form 6-bromo-2-methoxynaphthalene. A subsequent Grignard reaction is performed. While effective, product separation can be challenging, often requiring column chromatography, which is not ideal for large-scale industrial production.[5]

-

Modern Oxidation Route: A more recent and industrially scalable method starts with 6-methoxy-2-acetonaphthone. This precursor undergoes a direct oxidation, often using a copper salt catalyst (e.g., cuprous chloride) and an oxygen source like compressed air, in a solvent such as DMSO.[6] This method avoids highly toxic reagents and harsh conditions, representing a more efficient and safer process.

The diagram below illustrates the logic of this modern, preferred synthesis pathway.

Caption: Modern synthesis of the core intermediate via catalytic oxidation.

Postulated Formation of 6-Methoxy-2-naphthylglyoxal Hydrate

6-Methoxy-2-naphthylglyoxal hydrate is not the primary target of the syntheses described above. It likely arises in one of two ways:

-

As a Synthesis Byproduct: During the oxidation of 6-methoxy-2-acetonaphthone, over-oxidation of the acetyl group could lead to the formation of the α-ketoaldehyde (glyoxal) instead of the simple aldehyde.

-

As a Deliberate Intermediate: In some synthetic strategies, a glyoxal may be a useful intermediate for subsequent reactions, such as the construction of heterocyclic rings.

Its classification as a "Bulk Drug Intermediate" suggests it has a defined role in a specific, possibly proprietary, manufacturing process.[2]

Role in Pharmaceutical Development and Quality Control

In the context of drug development, compounds like 6-methoxy-2-naphthylglyoxal hydrate are critical checkpoints. The journey from starting materials to a final API is a multi-step process where the purity of each intermediate directly impacts the quality of the next.

Caption: The role of intermediates in the pharmaceutical production chain.

The presence of the glyoxal as an impurity in 6-methoxy-2-naphthaldehyde must be strictly monitored. Its two reactive carbonyl groups could lead to unwanted side reactions in subsequent steps, potentially forming novel impurities in the final API that could have toxicological implications. Therefore, validated analytical methods (e.g., HPLC, GC) are required to quantify its presence.

Experimental Protocol: Synthesis of the Naphthaldehyde Core

The following is a representative laboratory-scale protocol for the synthesis of 6-methoxy-2-naphthaldehyde, adapted from modern oxidation methods.[6] This protocol serves as a practical example of the chemistry involved in producing the family of compounds to which 6-methoxy-2-naphthylglyoxal hydrate belongs.

Objective: To synthesize 6-methoxy-2-naphthaldehyde from 6-methoxy-2-acetonaphthone via catalytic oxidation.

Materials:

-

6-methoxy-2-acetonaphthone

-

Cuprous chloride (CuCl)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated carbon

-

Reaction flask, condenser, oil bath, magnetic stirrer, compressed air source

Procedure:

-

Reaction Setup: In a dry reaction flask equipped with a condenser and magnetic stirrer, add 6-methoxy-2-acetonaphthone (1.0 eq), cuprous chloride (1.0 eq), and anhydrous DMSO.

-

Initiation: Begin stirring the mixture. Introduce a gentle stream of compressed air into the reaction solution via a needle or gas inlet tube.

-

Heating: Slowly heat the reaction mixture in an oil bath to 120 °C.

-

Reaction Monitoring: Maintain the temperature and stirring for 48-72 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a larger vessel and dilute with ethyl acetate. Wash the organic layer multiple times with saturated brine to remove DMSO.

-

Drying and Concentration: Separate the organic phase and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-2-naphthaldehyde.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., at 70 °C). Add a small amount of activated carbon and stir for 15-30 minutes. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Safety and Handling

While specific GHS data for 6-methoxy-2-naphthylglyoxal hydrate is not widely published, the hazard profile can be inferred from its close structural analog, 6-methoxy-2-naphthaldehyde.[7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-sealed container away from oxidizing agents.

Conclusion

6-Methoxy-2-naphthylglyoxal hydrate is a molecule of significant interest to the pharmaceutical industry. Its chemical identity is defined by a methoxy-substituted naphthalene core and a hydrated α-ketoaldehyde functional group. While its primary role is that of a chemical intermediate, its true importance lies in its relationship to the synthesis of the blockbuster NSAID Nabumetone. Understanding its formation, whether as a byproduct or a deliberate intermediate, is crucial for process control, impurity profiling, and ensuring the ultimate safety and efficacy of the final drug product. The synthetic protocols and analytical vigilance surrounding this compound and its precursors are emblematic of the precision required in modern pharmaceutical development.

References

- CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde. Google Patents.

-

Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. Available at: [Link]

-

6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem. National Institutes of Health. Available at: [Link]

-

6-Methoxy-2-naphthol | C11H10O2 | CID 288634 - PubChem. National Institutes of Health. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

(6-Methoxynaphthalen-2-yl)methanol | C12H12O2 | CID 10012701 - PubChem. National Institutes of Health. Available at: [Link]

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents.

Sources

- 1. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. echemi.com [echemi.com]

- 3. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]

- 4. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 5. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 7. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-2-naphthylglyoxal Hydrate (CAS: 745783-88-4) for Advanced Research Applications

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Methoxy-2-naphthylglyoxal hydrate. Drawing upon its structural relationship to known therapeutic agents, this document elucidates its physicochemical properties, probable synthetic pathways, and, most critically, its hypothesized mechanism of action as a selective inhibitor of cyclooxygenase-2 (COX-2). The guide further details potential research applications and provides robust, adaptable experimental protocols to empower scientific investigation into this promising compound.

Introduction: Unveiling a Potential Anti-Inflammatory Agent

6-Methoxy-2-naphthylglyoxal hydrate (CAS No. 745783-88-4) is a specialized organic compound that holds significant interest within the sphere of medicinal chemistry and drug discovery. Its core structure, a methoxy-substituted naphthalene ring, is a key pharmacophore found in a class of widely used nonsteroidal anti-inflammatory drugs (NSAIDs).

Notably, this compound is a close structural analog of the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA).[1] Nabumetone is a clinically approved NSAID that exerts its therapeutic effects after being metabolized in the liver to 6-MNA.[1] This active form is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Given this strong structural correlation, it is hypothesized that 6-Methoxy-2-naphthylglyoxal hydrate may exhibit similar biological activity, positioning it as a valuable tool for research into inflammation, pain, and other COX-2 mediated pathologies. This guide will delve into the scientific underpinnings of this hypothesis and provide the technical framework for its investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. The table below summarizes the known and predicted characteristics of 6-Methoxy-2-naphthylglyoxal hydrate.

| Property | Value | Source |

| CAS Number | 745783-88-4 | [2] |

| Molecular Formula | C₁₃H₁₂O₄ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Appearance | Yellow to brown powder | [3] |

| Melting Point | 125-130 °C | [2] |

| Purity | ≥98% (dry wt. basis) | [2] |

| Synonyms | 6-methoxynaphthylglyoxal hydrate, 2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde hydrate | [2] |

Synthesis and Characterization

Representative Synthetic Pathway (for 6-methoxy-2-naphthaldehyde)

The synthesis of the precursor, 6-methoxy-2-naphthaldehyde, often commences with 6-methoxy-2-acetonaphthone. A common method involves the oxidation of the acetyl group to an aldehyde.[4]

Experimental Protocol: Synthesis of 6-methoxy-2-naphthaldehyde

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 6-methoxy-2-acetonaphthone and a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4]

-

Catalyst Introduction: Introduce a catalyst, for example, a mixture of cuprous chloride and cuprous iodide.[4]

-

Oxygenation: While stirring, introduce an oxygen-containing gas, such as compressed air, into the reaction mixture.[4]

-

Heating: Heat the reaction mixture to a temperature between 100-140°C for a duration of 24-72 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 6-methoxy-2-naphthaldehyde can be purified by recrystallization from a solvent such as ethyl acetate to afford the final product.[4]

The synthesis of 6-Methoxy-2-naphthylglyoxal hydrate would likely involve a subsequent oxidation step of the aldehyde to a glyoxal, followed by hydration.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Methoxy-2-naphthylglyoxal hydrate are not widely published, its key spectral features can be predicted based on its functional groups and data from analogous compounds like 6-methoxy-2-naphthaldehyde and 6-methoxy-2-naphthol.[5][6]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons (typically around 3.9 ppm), and signals for the glyoxal and hydrate protons. The chemical shift of the methoxy group is a key indicator.[7]

-

¹³C NMR: The spectrum will display characteristic peaks for the carbon atoms of the naphthalene ring, the methoxy carbon, and the two carbonyl carbons of the glyoxal moiety.[5]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carbonyl (C=O) stretching of the glyoxal group (typically in the range of 1650-1730 cm⁻¹), C-O stretching of the methoxy group, and broad absorption due to the O-H stretching of the hydrate water.[8]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the anhydrous compound, along with fragmentation patterns characteristic of the naphthyl and glyoxal moieties.[9]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary rationale for investigating 6-Methoxy-2-naphthylglyoxal hydrate stems from its structural similarity to 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the NSAID Nabumetone.[1] 6-MNA is a known selective inhibitor of cyclooxygenase-2 (COX-2).[10]

The Cyclooxygenase (COX) Pathway

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins and thromboxanes.[11] These lipid mediators are involved in a wide array of physiological and pathological processes.[2]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[11]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[12] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, such as cytokines and mitogens.[12] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[1]

The Rationale for COX-2 Selectivity

Traditional NSAIDs, such as aspirin and ibuprofen, are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 alleviates inflammation and pain, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[13]

Selective COX-2 inhibitors were developed to mitigate these side effects by specifically targeting the inflammation-induced COX-2 enzyme while sparing the protective functions of COX-1.[3] The structural basis for this selectivity lies in a difference in the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.[11] Molecules designed to bind to this side pocket can selectively inhibit COX-2.

Given that 6-MNA, the active metabolite of Nabumetone, is a selective COX-2 inhibitor, it is highly probable that 6-Methoxy-2-naphthylglyoxal hydrate, due to its very similar molecular structure, will also exhibit selectivity for COX-2.

Potential Research Applications

The potential of 6-Methoxy-2-naphthylglyoxal hydrate as a selective COX-2 inhibitor opens up numerous avenues for research in fields where COX-2 is a key pathological mediator.

-

Inflammation and Pain Research: The compound can be used as a tool to study the role of COX-2 in various models of inflammation and nociception.

-

Cancer Biology: COX-2 is overexpressed in several types of cancers and is implicated in tumor growth, angiogenesis, and metastasis.[14] This compound could be used to investigate the anti-cancer effects of selective COX-2 inhibition.

-

Neurobiology: COX-2 is involved in neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13] 6-Methoxy-2-naphthylglyoxal hydrate could be a valuable probe for studying the therapeutic potential of COX-2 inhibition in these conditions.

Experimental Protocols

The following protocols are provided as templates for the investigation of 6-Methoxy-2-naphthylglyoxal hydrate. Researchers should optimize these protocols based on their specific experimental systems.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of purified COX-2 enzyme. A common method involves the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.[15]

Materials:

-

Human recombinant COX-2 enzyme[15]

-

COX Assay Buffer[15]

-

COX Probe (e.g., a fluorogenic probe that reacts with PGG2)[15]

-

Arachidonic Acid (substrate)[15]

-

COX Cofactor (e.g., hematin)[16]

-

6-Methoxy-2-naphthylglyoxal hydrate (test inhibitor)

-

Selective COX-2 inhibitor (positive control, e.g., Celecoxib)[15]

-

DMSO (vehicle control)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and controls in DMSO to create stock solutions.

-

Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to the respective wells:

-

Blank: Assay Buffer

-

Vehicle Control: Enzyme, COX Probe, COX Cofactor, and DMSO

-

Positive Control: Enzyme, COX Probe, COX Cofactor, and Celecoxib

-

Test Compound: Enzyme, COX Probe, COX Cofactor, and a serial dilution of 6-Methoxy-2-naphthylglyoxal hydrate

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Prostaglandin E₂ (PGE₂) Measurement in Cell Culture

This protocol describes how to measure the production of PGE₂, a key inflammatory prostaglandin, in cell culture following treatment with the test compound. An enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.[17]

Materials:

-

Cell line known to produce PGE₂ upon stimulation (e.g., macrophages, fibroblasts)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

6-Methoxy-2-naphthylglyoxal hydrate

-

PGE₂ ELISA kit[17]

-

Cell lysis buffer (if measuring intracellular PGE₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 6-Methoxy-2-naphthylglyoxal hydrate for a specified time (e.g., 1-2 hours).

-

Stimulation: Add an inflammatory stimulus (e.g., LPS) to the cells to induce PGE₂ production. Include an unstimulated control.

-

Incubation: Incubate the cells for a period sufficient for PGE₂ production (e.g., 18-24 hours).

-

Sample Collection: Collect the cell culture supernatant. If measuring intracellular PGE₂, lyse the cells and collect the lysate.

-

PGE₂ ELISA: Perform the PGE₂ ELISA according to the manufacturer's protocol. This typically involves adding the samples and standards to a plate pre-coated with a PGE₂ capture antibody, followed by the addition of a detection antibody and substrate.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of PGE₂ in each sample based on the standard curve. Determine the effect of the test compound on PGE₂ production.

Safety and Handling

6-Methoxy-2-naphthylglyoxal hydrate and its related compounds should be handled with care in a laboratory setting.

-

Hazard Identification: The related compound, 6-methoxy-2-naphthaldehyde, is classified with GHS hazard statements indicating that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It is prudent to assume that 6-Methoxy-2-naphthylglyoxal hydrate has a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Minicule. Nabumetone: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]. Accessed January 28, 2026.

-

Frontiers. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers. [Link]. Accessed January 28, 2026.

- Google Patents. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

Wikipedia. Cyclooxygenase-2. Wikipedia. [Link]. Accessed January 28, 2026.

-

Wikipedia. Cyclooxygenase-2 inhibitor. Wikipedia. [Link]. Accessed January 28, 2026.

-

YouTube. Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]. Accessed January 28, 2026.

-

Patsnap Synapse. What is the mechanism of Nabumetone? Patsnap Synapse. [Link]. Accessed January 28, 2026.

-

Koomesh. The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. Koomesh. [Link]. Accessed January 28, 2026.

-

PubChem. 6-Methoxy-2-naphthaldehyde. PubChem. [Link]. Accessed January 28, 2026.

-

Fisher Scientific. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis. Fisher Scientific. [Link]. Accessed January 28, 2026.

-

Wikipedia. Cyclooxygenase. Wikipedia. [Link]. Accessed January 28, 2026.

-

Fisher Scientific. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis. Fisher Scientific. [Link]. Accessed January 28, 2026.

-

PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]. Accessed January 28, 2026.

-

PubMed Central. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]. Accessed January 28, 2026.

-

New Journal of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]. Accessed January 28, 2026.

-

The American Journal of Managed Care. Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Managed Care. [Link]. Accessed January 28, 2026.

-

Assay Genie. Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. [Link]. Accessed January 28, 2026.

-

ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]. Accessed January 28, 2026.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]. Accessed January 28, 2026.

-

PubChem. 6-Methoxy-2-naphthol. PubChem. [Link]. Accessed January 28, 2026.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]. Accessed January 28, 2026.

-

PubMed Central. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]. Accessed January 28, 2026.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]. Accessed January 28, 2026.

-

SpectraBase. 6-Methoxy-2-naphthol. SpectraBase. [Link]. Accessed January 28, 2026.

-

The Royal Society of Chemistry. Supplementary Information On the selective acid-catalysed dehydration of 1,2,6-hexanetriol. The Royal Society of Chemistry. [Link]. Accessed January 28, 2026.

-

ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]. Accessed January 28, 2026.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 5. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-2-naphthol | C11H10O2 | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 12. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arborassays.com [arborassays.com]

An In-depth Technical Guide to the Core Mechanism of Action of 6-Methoxy-2-naphthylglyoxal Hydrate

Foreword: Unraveling the Reactivity of a Potent Glyoxal

For researchers and drug development professionals, understanding the fundamental mechanism of action of a bioactive compound is paramount. This guide provides a detailed exploration of the putative mechanism of action of 6-Methoxy-2-naphthylglyoxal hydrate, a molecule of interest due to the inherent reactivity of its α-oxoaldehyde (glyoxal) functionality. While direct, extensive literature on this specific hydrated glyoxal is nascent, a deep understanding of glyoxal chemistry and the influence of its naphthyl moiety allows us to construct a robust hypothesis of its biological interactions. This document will not only present the likely molecular targets but will also furnish the reader with detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for investigation.

Molecular Profile of 6-Methoxy-2-naphthylglyoxal Hydrate

6-Methoxy-2-naphthylglyoxal hydrate is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a glyoxal hydrate moiety. The key to its biological activity lies in the electrophilic nature of the two adjacent carbonyl groups of the glyoxal. In its hydrated form, one of the carbonyl groups exists as a geminal diol, which is in equilibrium with the more reactive diketone form.

| Compound Property | Value | Reference |

| CAS Number | 745783-88-4 | [1][2] |

| Molecular Formula | C13H12O4 | [1] |

| Molecular Weight | 232.235 g/mol | [1][2] |

| IUPAC Name | 2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | [1] |

| Synonyms | 6-methoxynaphthylglyoxal hydrate, 2-(6-methoxy-1-naphthyl)-2-oxo-acetaldehyde hydrate | [1] |

The 6-methoxy-2-naphthyl group is a significant feature, providing a larger, more hydrophobic scaffold compared to simpler glyoxals like methylglyoxal. This moiety is likely to influence the compound's cellular uptake, distribution, and target-binding affinity. For instance, derivatives containing the 6-methoxy-2-naphthyl moiety have been shown to act as inhibitors of carbonic anhydrases, suggesting this group can direct the molecule to specific enzyme active sites.[3]

The Core Directive: Reactivity of the Glyoxal Moiety

The primary driver of the mechanism of action of 6-Methoxy-2-naphthylglyoxal hydrate is the high reactivity of the glyoxal group. Glyoxals are well-documented to react with nucleophilic functional groups in biomolecules, most notably the guanidinium group of arginine residues in proteins and the guanine bases in nucleic acids.[4][5][6] This reactivity leads to the formation of covalent adducts, which can profoundly alter the structure and function of these macromolecules.

Proposed Primary Targets and Consequences

Based on the known chemistry of glyoxals, we can postulate two primary classes of molecular targets for 6-Methoxy-2-naphthylglyoxal hydrate:

-

Proteins: Specifically, the modification of arginine residues. Arginine is a crucial amino acid in many proteins, involved in substrate binding, catalytic activity, and protein-protein interactions.[5] Modification by glyoxals can lead to the formation of advanced glycation end-products (AGEs) such as hydroimidazolones.[7] This irreversible modification can lead to enzyme inhibition or complete loss of protein function.[7]

-

Nucleic Acids: The Watson-Crick face of guanine bases in both DNA and RNA is susceptible to modification by glyoxals.[4] This can disrupt base pairing, leading to mutations, inhibition of replication and transcription, and alterations in RNA structure and function.

The following diagram illustrates the proposed divergent mechanism of action:

Caption: Proposed divergent mechanism of action of 6-Methoxy-2-naphthylglyoxal hydrate.

In-Depth Mechanistic Pathways and Experimental Validation

As a Senior Application Scientist, it is imperative to move beyond hypothesis and into actionable, rigorous experimental design. The following sections detail the core mechanistic pathways and provide comprehensive protocols for their investigation.

Pathway 1: Protein Modification and Enzyme Inhibition

The most probable mechanism of action is through the covalent modification of arginine residues within proteins, leading to enzyme inhibition. The 6-methoxy-2-naphthyl moiety may confer specificity for certain classes of enzymes.

To validate this pathway, a multi-pronged approach is necessary. We must first demonstrate that 6-Methoxy-2-naphthylglyoxal hydrate can inhibit enzyme activity. Subsequently, we need to show that this inhibition is due to the covalent modification of the enzyme, specifically at arginine residues. Finally, identifying the specific modified residues will provide definitive proof of the mechanism.

The following workflow provides a systematic approach to investigating enzyme inhibition by 6-Methoxy-2-naphthylglyoxal hydrate.

Caption: Experimental workflow for characterizing enzyme inhibition.

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of 6-Methoxy-2-naphthylglyoxal hydrate against a target enzyme.

Materials:

-

Target enzyme

-

Enzyme substrate

-

Assay buffer (optimized for the target enzyme)

-

6-Methoxy-2-naphthylglyoxal hydrate stock solution (in DMSO or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of 6-Methoxy-2-naphthylglyoxal hydrate in the assay buffer. A typical starting range would be from 100 µM down to 1 nM.

-

Prepare the enzyme solution at a 2x concentration in the assay buffer.

-

Prepare the substrate solution at a 2x concentration in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted 6-Methoxy-2-naphthylglyoxal hydrate or vehicle control.

-

Add 50 µL of the 2x enzyme solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 100 µL of the 2x substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Measure the reaction rate using a microplate reader at the appropriate wavelength. The measurement mode (kinetic or endpoint) will depend on the specific assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Trustworthiness Check: Ensure that the vehicle (e.g., DMSO) concentration is the same in all wells and does not affect enzyme activity. Run a control with no enzyme to account for any background signal from the substrate or inhibitor.

Pathway 2: Nucleic Acid Modification

The interaction of 6-Methoxy-2-naphthylglyoxal hydrate with nucleic acids, particularly RNA, represents another plausible mechanism of action.

Similar to the investigation of protein modification, we need to demonstrate the ability of the compound to form adducts with nucleic acids. In vitro and in vivo probing experiments can reveal the specificity and extent of this modification.

This protocol is adapted from established methods for probing RNA structure using glyoxal.[4]

Materials:

-

Target RNA molecule

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.5 mM MgCl2)

-

6-Methoxy-2-naphthylglyoxal hydrate stock solution

-

Quenching solution (e.g., 1 M sodium acetate pH 6)

-

RNA purification kit

Procedure:

-

RNA Preparation:

-

Resuspend the target RNA in the reaction buffer.

-

Incubate at room temperature for 15 minutes to allow the RNA to fold.

-

-

Glyoxal Reaction:

-

Add 6-Methoxy-2-naphthylglyoxal hydrate to the RNA solution to the desired final concentration.

-

As a negative control, add an equivalent volume of the vehicle to a separate reaction.

-

Incubate at room temperature for a specified time (e.g., 5-15 minutes).

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution.

-

Purify the RNA using a suitable RNA purification kit to remove the unreacted glyoxal.

-

-

Analysis:

-

The modified sites can be identified by reverse transcription. The glyoxal adducts on guanine bases will block the reverse transcriptase, leading to truncated cDNA products.

-

Analyze the cDNA products by gel electrophoresis or capillary electrophoresis.

-

Trustworthiness Check: The inclusion of a no-glyoxal control is crucial to distinguish between glyoxal-induced stops and natural reverse transcriptase pauses.

Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous framework for elucidating the mechanism of action of 6-Methoxy-2-naphthylglyoxal hydrate. The core of its activity is proposed to stem from the electrophilic nature of its glyoxal moiety, leading to the covalent modification of arginine residues in proteins and guanine bases in nucleic acids. The provided experimental protocols offer a clear path for validating these hypotheses.

Future research should focus on identifying the specific protein and nucleic acid targets within a cellular context. This will provide a deeper understanding of the compound's biological effects and its potential as a therapeutic agent or a research tool. The interplay between the glyoxal reactivity and the target recognition conferred by the 6-methoxy-2-naphthyl group will be a fascinating area of continued investigation.

References

-

Riafrecha, L. E., Vullo, D., Supuran, C. T., & Colinas, P. A. (2015). C-glycosides incorporating the 6-methoxy-2-naphthyl moiety are selective inhibitors of fungal and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 857-861. [Link]

-

Fisher Scientific. (n.d.). 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis. Retrieved from [Link]

-

Iwasaki, Y., Kawahara, K., & Kashiwagi, T. (2015). Glyoxals as in vivo RNA structural probes of guanine base-pairing. RNA, 21(4), 699-711. [Link]

-

Shantanu, V., & Schlegel, H. B. (2010). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Bioconjugate Chemistry, 21(10), 1843-1849. [Link]

-

Thornalley, P. J. (2003). Methylglyoxal-induced Modification of Arginine Residues Decreases the Activity of NADPH-generating Enzymes. Free Radical Biology and Medicine, 35(10), 1263-1273. [Link]

-

Usui, T., Nishiyama, T., & Yamamoto, H. (2000). Methylglyoxal modification of protein - Chemical and immunochemical characterization of methylglyoxal-arginine adducts. The Journal of Biological Chemistry, 275(49), 38275-38282. [Link]

Sources

- 1. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. C-glycosides incorporating the 6-methoxy-2-naphthyl moiety are selective inhibitors of fungal and bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methylglyoxal-induced modification of arginine residues decreases the activity of NADPH-generating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxy-2-naphthylglyoxal Hydrate: A Technical Guide to a Promising but Underexplored Research Tool

This technical guide delves into the chemical properties, potential applications, and synthetic methodologies surrounding 6-Methoxy-2-naphthylglyoxal hydrate. It is intended for researchers, scientists, and drug development professionals who are interested in novel fluorescent probes and protein modification reagents. While direct literature on this specific compound is sparse, this document provides a comprehensive overview based on the well-established chemistry of its constituent functional groups and analogous molecules.

Introduction: Unveiling a Potential Fluorophore

6-Methoxy-2-naphthylglyoxal hydrate is an organic compound characterized by a methoxy-substituted naphthalene core and a reactive glyoxal functional group. The presence of the extended aromatic system of naphthalene suggests inherent fluorescent properties, while the α-ketoaldehyde (glyoxal) moiety is known for its specific reactivity towards certain amino acid residues, most notably arginine. This unique combination of features positions 6-Methoxy-2-naphthylglyoxal hydrate as a potentially valuable tool in chemical biology and proteomics, particularly for the fluorescent labeling and detection of proteins.

This guide will explore the likely synthesis, reactivity, and applications of this compound, drawing parallels with more extensively studied reagents like phenylglyoxal. By understanding the fundamental principles that govern its chemical behavior, researchers can begin to unlock its potential in their own work.

Synthesis and Characterization

Proposed Synthetic Pathway: Oxidation of 6-Methoxy-2-naphthaldehyde

A common method for the conversion of an aldehyde to a glyoxal is through oxidation. One established method involves the use of selenium dioxide (SeO₂).

Caption: Proposed synthesis of 6-Methoxy-2-naphthylglyoxal hydrate.

A potential synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 6-Methoxy-2-naphthylglyoxal hydrate

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-Methoxy-2-naphthaldehyde in aqueous dioxane.

-

Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the selenium byproduct.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Methoxy-2-naphthylglyoxal hydrate.

Physicochemical Properties

The known properties of 6-Methoxy-2-naphthylglyoxal hydrate are summarized in the table below, based on information from chemical suppliers.[1][2][3][4][5]

| Property | Value |

| CAS Number | 745783-88-4[1] |

| Molecular Formula | C₁₃H₁₂O₄[1] |

| Molecular Weight | 232.23 g/mol |

| Appearance | Solid |

| Purity | ≥98% (dry wt. basis)[1] |

Reactivity and Mechanism of Action: Targeting Arginine

The key to the utility of 6-Methoxy-2-naphthylglyoxal hydrate in biological applications lies in the reactivity of the glyoxal group. α-ketoaldehydes, such as phenylglyoxal, are well-documented to react specifically with the guanidinium group of arginine residues in proteins under mild conditions.[6][7][8][9][10] This reaction is often highly selective, making these reagents valuable for probing the role of arginine in protein structure and function.

The proposed reaction mechanism involves the nucleophilic attack of the guanidinium group on the two carbonyl carbons of the glyoxal, leading to the formation of a stable, cyclic adduct.

Caption: Reaction of 6-Methoxy-2-naphthylglyoxal with an arginine residue.

This specific and stable covalent modification makes 6-Methoxy-2-naphthylglyoxal hydrate a promising candidate for an arginine-specific protein labeling reagent.

Potential Applications as a Fluorescent Probe

The naphthalene moiety in 6-Methoxy-2-naphthylglyoxal hydrate is a well-known fluorophore.[11][12] The methoxy group, being an electron-donating group, is expected to enhance the fluorescence quantum yield of the naphthalene ring system.[13] This inherent fluorescence, coupled with its specific reactivity, opens up several exciting applications.

Fluorescent Labeling of Proteins

Site-specific fluorescent labeling of proteins is a powerful technique for studying protein localization, dynamics, and interactions. 6-Methoxy-2-naphthylglyoxal hydrate could be used to fluorescently label proteins at their arginine residues. This would be particularly useful for proteins where cysteine or lysine residues, the more common targets for labeling, are either absent or located in functionally critical regions.

Experimental Workflow: Fluorescent Labeling of a Protein

-

Protein Preparation: Purify the protein of interest and ensure it is in a suitable buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the reaction with arginine.

-

Reagent Preparation: Prepare a stock solution of 6-Methoxy-2-naphthylglyoxal hydrate in a compatible organic solvent (e.g., DMSO).

-

Labeling Reaction: Add a molar excess of the reagent to the protein solution and incubate at room temperature or 37°C. The reaction progress can be monitored by fluorescence spectroscopy.

-

Removal of Excess Reagent: Separate the labeled protein from the unreacted reagent using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the labeling by mass spectrometry and determine the labeling efficiency by UV-Vis and fluorescence spectroscopy.

Caption: Workflow for fluorescently labeling a protein.

Detection and Quantification of Arginine

The reaction between 6-Methoxy-2-naphthylglyoxal hydrate and arginine is expected to result in a change in the fluorescence properties of the naphthalene fluorophore. This change could be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, which can be exploited for the sensitive detection and quantification of arginine in solution.[14][15][16][17][18] This could have applications in areas such as clinical diagnostics and nutritional analysis.

Safety and Handling

According to available safety data sheets, 6-Methoxy-2-naphthylglyoxal hydrate is classified as an irritant.[19] It may cause skin, eye, and respiratory irritation.[20] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Tool with Untapped Potential

6-Methoxy-2-naphthylglyoxal hydrate represents a promising, yet largely unexplored, chemical tool for the scientific community. Its predicted properties as an arginine-specific, fluorescent labeling agent make it a compelling candidate for a wide range of applications in proteomics and chemical biology. While further research is needed to fully characterize its reactivity, specificity, and photophysical properties, the foundational chemical principles outlined in this guide provide a solid framework for its future investigation and application. The development and characterization of such novel reagents will undoubtedly contribute to advancing our understanding of complex biological systems.

References

- Xu, Y., Dong, X., Xiang, J., Zhang, P., & Zheng, M. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals, 9, 1161-1164.

- Suzhou Health College. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde. CN102476983A.

- Suzhou Health College. (2012). Synthetic method of 6-methoxy-2-naphthaldehyde. CN102476983A.

- Li, Y., et al. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances, 14(5), 3245-3251.

- Wang, Z., et al. (2020). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.

- Johnson, W. S., & Graber, R. P. (1950). 6-METHOXY-2-NAPHTHOL. Organic Syntheses, 30, 58.

- Anhui University of Technology. (2021). Preparation method of 6-methoxy-2-naphthaldehyde. CN113651680A.

-

PrepChem. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis. Retrieved from [Link]

- Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2010).

- Wang, Z., et al. (2020). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.

- Li, Y., et al. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances, 14(5), 3245-3251.

- Pal, T., & Jana, N. R. (2000). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry Section A, 39(4), 358-362.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

- Plyusnin, V. F., Grivin, V. P., & Khmelinskii, I. V. (2000). Luminescent properties of new naphthylnitroxyl radicals. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 41-46.

-

PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

- Polgár, L. (1987). Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. The Biochemical journal, 246(2), 521–524.

- Liu, J., et al. (2022). Reaction pathways and corresponding products of glyoxal oxidation by air.

- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and Properties of the α-Keto Acids. Chemical Reviews, 83(3), 321-358.

- Wang, J., et al. (2023). Global profiling of arginine reactivity and ligandability in the human proteome.

- Gepshtein, R., et al. (2022).

- Kim, S. Y., et al. (2021). Colorimetric and Fluorescent Dual-Signal Chemosensor for Lysine and Arginine and Its Application to Detect Amines in Solid-Phase Peptide Synthesis. ACS Omega, 6(32), 21257–21265.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Ferorelli, S., et al. (2008). Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies. Journal of medicinal chemistry, 51(18), 5820–5831.

- Voliani, V., et al. (2003). Fluorescent Derivatives of the GFP Chromophore Give a New Insight into the GFP Fluorescence Process. Biophysical Journal, 85(5), 3256–3265.

-

ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. Retrieved from [Link]

- Pu, L., et al. (2005). BisBINOL-Based Fluorescent Probes: Effect of Alkane Linkers and Chemo- and Enantioselective Recognition of Arginine. The Journal of Organic Chemistry, 70(26), 10675–10678.

- Kubíková, L., et al. (2019). Arginine mimetic appended peptide-based probes for fluorescence turn-on detection of 14-3-3 proteins.

-

Linegal Chemicals. (n.d.). 6-Methoxy-2-naphthylglyoxal hydrate; 98%, dry wt. basis. Retrieved from [Link]

Sources

- 1. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. echemi.com [echemi.com]

- 3. 6-Methoxy-2-naphthylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]

- 4. Linegal Chemicals, odczynniki chemiczne, szkło laboratoryjne, środki dezynfekcyjne, kompleksowe wyposażenie laboratoriów [sklep.linegal.pl]

- 5. 6-METHOXY-2-NAPHTHYLGLYOXAL HYDRATE, 98%, DRY WT. BASIS CAS#: [m.chemicalbook.com]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Document: Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies. (CH... - ChEMBL [ebi.ac.uk]

- 13. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BisBINOL-Based Fluorescent Probes: Effect of Alkane Linkers and Chemo- and Enantioselective Recognition of Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine mimetic appended peptide-based probes for fluorescence turn-on detection of 14-3-3 proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. 6-METHOXY-2-NAPHTHYLGLYOXAL HYDRATE | 745783-88-4 [chemicalbook.com]

- 20. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Catalyst: A Technical Guide to the Synthesis and Significance of 6-Methoxy-2-naphthylglyoxal Hydrate and Its Precursors

Abstract

This technical guide delves into the chemistry, synthesis, and strategic importance of 6-Methoxy-2-naphthylglyoxal hydrate and its immediate chemical antecedents. While the title compound itself lacks a storied discovery, its existence is intrinsically linked to the development of vital pharmaceuticals. This document provides an in-depth exploration of the synthetic pathways leading to the core intermediate, 6-methoxy-2-naphthaldehyde, and its subsequent oxidation. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the practical synthesis and application of this class of compounds, particularly in the context of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.

Introduction: A Molecule Defined by its Utility

6-Methoxy-2-naphthylglyoxal hydrate is a fine chemical whose significance is not in its independent biological activity, but in its role as a precursor in multi-step organic synthesis. Its immediate forerunner, 6-methoxy-2-naphthaldehyde, stands as a critical building block in the industrial production of Nabumetone.[1] Nabumetone is a widely prescribed NSAID used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] The therapeutic success of Nabumetone has consequently driven considerable research into efficient and scalable synthetic routes for its key intermediates, making a deep understanding of their synthesis a matter of practical and economic importance.

A History Rooted in Synthesis, Not Discovery

The history of 6-Methoxy-2-naphthylglyoxal hydrate is not one of a singular "discovery" but rather a narrative of evolving synthetic strategies for its precursors. The primary focus of chemical literature and patents has been the efficient and high-yield production of 6-methoxy-2-naphthaldehyde. The development of these methods reflects the broader advancements in synthetic organic chemistry, showcasing a variety of approaches to achieve the same key molecular scaffold. This guide will, therefore, focus on the chronological and thematic development of these synthetic methodologies.

The Core Intermediate: Synthesis of 6-Methoxy-2-naphthaldehyde

The industrial and laboratory-scale synthesis of 6-methoxy-2-naphthaldehyde has been approached from several distinct starting materials and reaction pathways. Each method presents a unique set of advantages and challenges in terms of yield, cost, safety, and environmental impact.

From 2-Methoxynaphthalene: A Two-Step Approach

A common and effective route begins with the readily available 2-methoxynaphthalene. This pathway typically involves a bromination reaction followed by the introduction of the aldehyde group.[1][2]

Experimental Protocol: Synthesis of 6-methoxy-2-naphthaldehyde from 2-Methoxynaphthalene [1]

Step 1: Bromination of 2-Methoxynaphthalene

-

In a suitable reaction vessel, dissolve 2-methoxynaphthalene (1 equivalent) in glacial acetic acid under mechanical stirring.

-

Cool the mixture in an ice bath to maintain a temperature below 30°C.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the completion of the bromination.

Step 2: Reduction and Formylation

-

To the bromination reaction mixture, add water, and slowly heat to reflux.

-

Add tin powder in portions and continue to reflux for 2-3 hours.

-

Cool the reaction to room temperature and perform a suitable workup to isolate the 6-bromo-2-methoxynaphthalene intermediate.

-

The purified 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide (DMF) in the presence of a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) to yield 6-methoxy-2-naphthaldehyde.[2]

This method, particularly the Grignard-type reaction with DMF, is effective but requires stringent anhydrous conditions and the use of pyrophoric reagents like n-butyllithium, which can be challenging to handle on a large scale.[3]

The McFadyen-Stevens Reduction Pathway

An alternative historical route involves the McFadyen-Stevens reduction of a derivative of 6-methoxy-2-naphthoic acid.[2] This method, while elegant, has fallen out of favor for industrial production due to the use of hazardous materials and often lower yields.[2]

The reaction proceeds by converting the carboxylic acid to its corresponding acylsulfonohydrazide, which then decomposes in the presence of a base to yield the aldehyde.[4]

Conceptual Experimental Workflow: McFadyen-Stevens Reduction

-

Esterification: 6-methoxy-2-naphthoic acid is first esterified, for example, using dimethyl sulfate.[2]

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form 6-methoxy-2-naphthalene formic hydrazide.[2]

-

Sulfonylation: The hydrazide is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the N-acylsulfonohydrazide.

-

Reduction/Decomposition: The acylsulfonohydrazide is heated with a base (e.g., sodium carbonate) to induce the elimination of nitrogen gas and the sulfinate salt, yielding the desired aldehyde.[4]

The primary drawbacks of this method are the high toxicity of dimethyl sulfate and the environmental concerns associated with hydrazine hydrate.[2]

Oxidation of 2-Acetyl-6-methoxynaphthalene

A more modern and industrially viable approach involves the oxidation of 2-acetyl-6-methoxynaphthalene.[3] This starting material can be synthesized through the Friedel-Crafts acylation of 2-methoxynaphthalene.[5]